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5-bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1291714
CAS No.: 552331-30-3
M. Wt: 225.08 g/mol
InChI Key: FMYUTSXDZFFESE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic scaffolds are cyclic compounds containing at least one atom other than carbon within their ring structure. mdpi.com These structures are of immense importance in drug discovery and development for several key reasons. They are integral components of numerous biological molecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.com This inherent biological relevance makes them well-suited for interacting with biological targets such as enzymes and receptors.

The structural diversity and versatility of heterocyclic compounds allow for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate. nih.gov Consequently, a significant majority of new drugs approved by regulatory agencies contain heterocyclic moieties, highlighting their central role in modern medicinal chemistry. semanticscholar.orgnih.gov

Overview of Indazole Derivatives as Privileged Pharmacophores

Within the broad class of heterocyclic compounds, indazole derivatives have garnered significant attention as "privileged pharmacophores." This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of a wide range of therapeutic agents. nih.gov The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile scaffold found in numerous commercially available drugs and clinical candidates. nih.govnih.gov

Indazole, with the chemical formula C₇H₆N₂, exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. researchgate.netaustinpublishinggroup.com Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, this involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The 1H-indazole tautomer, where the hydrogen atom is attached to the nitrogen at position 1, is generally the more thermodynamically stable and predominant form in various states. chemicalbook.comnih.govresearchgate.net The 2H-indazole form, with the hydrogen on the nitrogen at position 2, is typically less stable. chemicalbook.comnih.gov However, both tautomeric forms are significant in drug development, and the specific substitution pattern on the indazole ring can influence the tautomeric equilibrium and the ultimate biological activity. researchgate.net

Tautomeric Forms of Indazole
TautomerStructureRelative Stability
1H-IndazoleBenzenoid formMore stable chemicalbook.comnih.govresearchgate.net
2H-IndazoleQuinonoid formLess stable chemicalbook.comnih.gov

The indazole nucleus is a key structural component in a multitude of drugs with diverse pharmacological activities. nih.govnih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to a wide array of biological targets. nih.gov This has led to the development of indazole-containing drugs with applications in numerous therapeutic areas.

Pharmacological Activities of Indazole Derivatives
Therapeutic AreaExamples of ActivitiesReferences
OncologyAnticancer, Antitumor nih.govnih.gov
Infectious DiseasesAntibacterial, Antifungal, Anti-HIV nih.govnih.gov
InflammationAnti-inflammatory nih.govnih.gov
Cardiovascular DiseasesAntiarrhythmic nih.govnih.gov
Central Nervous SystemAnalgesic, Antidepressant nih.govmedchemexpress.com

Contextualization of 5-Bromo-1,3-dimethyl-1H-indazole within Indazole Research

The specific compound, this compound, represents a synthetically modified indazole scaffold. Its study is rooted in the broader effort to explore how specific structural modifications, such as halogenation and alkylation, can modulate the biological activity of the parent indazole nucleus.

The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl groups, onto the indazole scaffold is a common strategy in medicinal chemistry to enhance a compound's therapeutic potential.

Halogenation , the process of introducing one or more halogen atoms into a molecule, can significantly impact a drug's properties. Halogens can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target. The introduction of a bromine atom at the 5-position of the indazole ring, as seen in this compound, is a strategic modification aimed at exploring these effects. chim.itresearchgate.net

Alkylation , the addition of an alkyl group, is another key modification. In this compound, the presence of methyl groups at the 1 and 3 positions is significant. N-alkylation, the attachment of an alkyl group to a nitrogen atom, can be crucial for biological activity and can influence the regioselectivity of further reactions. nih.govbeilstein-journals.org The presence of a methyl group at the 3-position can also impact the molecule's shape and interaction with its target.

Historically, research on indazole derivatives has led to the discovery of several important drugs. nih.govaustinpublishinggroup.com The synthesis and study of specifically substituted analogues like this compound are part of an ongoing effort to develop new therapeutic agents with improved efficacy and selectivity.

Current research on analogues of this compound is exploring their potential in various therapeutic areas, particularly in oncology. For instance, derivatives of 1,3-dimethyl-1H-indazole are being investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov Studies have shown that compounds with a similar core structure can exhibit significant anticancer activity. nih.gov Furthermore, research into related bromo-indazole derivatives has demonstrated their potential as antimicrobial and anticancer agents, often through mechanisms involving the inhibition of key cellular pathways. researchgate.netmdpi.com The exploration of these and other biological activities continues to be an active area of research, with the goal of identifying novel drug candidates based on the versatile indazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1291714 5-bromo-1,3-dimethyl-1H-indazole CAS No. 552331-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYUTSXDZFFESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626863
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-30-3
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 1,3 Dimethyl 1h Indazole and Its Precursors

Strategic Approaches to Indazole Scaffold Construction

The construction of the indazole motif has garnered significant interest, leading to the development of numerous synthetic routes. nih.gov These methods range from traditional cyclization reactions to modern catalytic processes, aiming for efficiency, selectivity, and functional group tolerance.

Catalyst-Based Methodologies

Catalyst-based approaches have revolutionized the synthesis of indazoles, offering enhanced efficiency and selectivity. benthamdirect.com These methodologies often involve the use of transition metals or acid/base catalysts to facilitate the formation of the indazole ring system.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in constructing the indazole scaffold has been extensively explored. nitk.ac.inresearchgate.net Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze key bond-forming reactions. researchgate.netnih.govnih.govnih.gov

Recent advancements have focused on C-H activation/annulation sequences, providing a direct and atom-economical route to functionalized indazoles. nih.gov For instance, rhodium(III)-catalyzed C-H activation of azobenzenes followed by cyclization with various partners like α-keto aldehydes, sulfoxonium ylides, or acrylates has been reported to yield 2H-indazoles. nih.gov Similarly, synergistic cobalt and copper catalytic systems have been developed as a more cost-effective alternative to rhodium for the synthesis of 1H-indazoles. nih.gov

Copper-catalyzed reactions have also proven effective for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds and hydrazines. nih.gov This method involves a copper-catalyzed amination followed by intramolecular dehydration. nih.gov Furthermore, copper oxide nanoparticles have been utilized as a heterogeneous catalyst in a one-pot, three-component reaction to synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

The following table summarizes selected transition metal-catalyzed reactions for indazole synthesis:

Catalyst SystemReactantsProduct TypeKey Features
Rh(III)/Cu(II)Benzimidates and nitrosobenzenes1H-IndazolesSequential C-H activation and intramolecular cascade annulation. nih.gov
Rh(III)Azobenzenes and α-keto aldehydes/sulfoxonium ylides/acrylates2H-IndazolesC-H functionalization and cyclization. nih.gov
Co(III)/Cu(II)Not specified1H-IndazolesA more economical alternative to rhodium catalysts. nih.gov
CuOortho-Halogenated carbonyls and hydrazines1-Alkyl/Aryl-1H-indazolesRegioselective synthesis via amination and dehydration. nih.gov
Cu2O nanoparticles2-Bromobenzaldehydes, primary amines, and sodium azide2H-IndazolesOne-pot, three-component reaction in a green solvent. organic-chemistry.org
Pd2-Bromobenzyl bromides and arylhydrazines2-Aryl-2H-indazolesRegioselective intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org

Acid and base-catalyzed reactions represent a classical yet effective strategy for indazole synthesis. benthamdirect.com These reactions often involve condensation and cyclization steps. For example, the reaction of ortho-hydroxybenzaldehyde with hydrazine (B178648) hydrate (B1144303) can be catalyzed by milder acids like ammonium (B1175870) chloride in ethanol (B145695) to produce 1H-indazoles. samipubco.com

Base-mediated reactions are also common. For instance, the intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can be achieved using t-BuOK in DMF to yield 1-aryl-1H-indazoles. chemicalbook.com Furthermore, base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations have been used to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides. acs.org The choice of base can also influence the regioselectivity of the reaction, as seen in the synthesis of N-aryl-1H-indazoles and benzimidazoles from arylamino oximes, where 2-aminopyridine (B139424) promotes the formation of the indazole. organic-chemistry.org

Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. rsc.org Green chemistry approaches to indazole synthesis focus on the use of sustainable catalysts, safer solvents, and energy-efficient reaction conditions. benthamdirect.comacs.org

One notable example is the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG-400). acs.org This method proceeds under ligand-free and base-free conditions. acs.org Another green approach involves the photo-organic synthesis of indazoles through the deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which is metal and hydrogen source-free. rsc.org The use of grinding protocols with milder acids like ammonium chloride in ethanol also represents a more environmentally friendly method for synthesizing 1H-indazoles. samipubco.com

Key aspects of green chemistry in indazole synthesis are highlighted below:

Green ApproachCatalyst/ConditionsReactantsProduct
Heterogeneous CatalysisCuO@C2-Bromobenzaldehydes, primary amines, sodium azide2H-Indazoles
Photo-organic SynthesisVisible lighto-Carbonyl azobenzene2H-Indazoles
MechanochemistryGrinding, NH4Clortho-Hydroxybenzaldehyde, hydrazine hydrate1H-Indazoles

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings like indazole. samipubco.comorganic-chemistry.org This approach often involves the reaction of a 1,3-dipole with a dipolarophile.

A prominent example is the reaction of arynes with diazo compounds or sydnones. nih.govnih.gov The [3+2] cycloaddition of in situ generated diazo compounds (from N-tosylhydrazones) with arynes provides a route to 3-substituted indazoles. organic-chemistry.org Similarly, the reaction of sydnones with arynes offers a rapid and efficient synthesis of 2H-indazoles in good to excellent yields under mild conditions. nih.govnih.gov This reaction proceeds via an initial cycloaddition to form a bicyclic adduct, which then undergoes spontaneous extrusion of carbon dioxide. nih.gov The use of o-(trimethylsilyl)aryl triflates as aryne precursors in the presence of a fluoride (B91410) source like CsF or TBAF is a common strategy. organic-chemistry.org

Regioselective Cyclization Techniques

Controlling the regioselectivity in indazole synthesis is crucial, especially when aiming for a specific isomer (1H- or 2H-indazole). Various techniques have been developed to achieve regioselective cyclization.

One such method is the Cadogan reductive cyclization. organic-chemistry.orgnih.gov A mild, one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine, affords substituted 2H-indazoles regioselectively. organic-chemistry.orgnih.gov This method avoids harsh conditions and the need to isolate intermediates. organic-chemistry.org

Another approach involves the diazotization of o-toluidine (B26562) followed by ring closure, which selectively yields 1H-indazole. chemicalbook.com Similarly, a general route for the synthesis of 1H-indazole has been developed through the nitrosation of o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com The regioselective synthesis of pyranone-fused indazoles has also been achieved through a reductive cyclization and subsequent ruthenium-catalyzed alkyne insertion, where the regioselectivity is influenced by the weak coordination of the indazole ring nitrogen to the metal center. researchgate.net

Synthesis of Bromo-Indazole Intermediates

The introduction of a bromine atom at the C5 position of the indazole ring is a critical step, which can be achieved either by direct bromination of an existing indazole or by constructing the indazole ring from a pre-brominated benzene (B151609) derivative.

Bromination Strategies (e.g., N-bromosuccinimide, Br₂)

Direct bromination of the indazole ring is a common method for producing halogenated intermediates. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Molecular bromine (Br₂) is a traditional and effective reagent for this purpose. For instance, the bromination of indazole-3-carboxylic acid using a solution of bromine in glacial acetic acid at elevated temperatures (90°C) selectively yields 5-bromo-1H-indazole-3-carboxylic acid in high yield. chemicalbook.com This method highlights the electrophilic substitution on the electron-rich benzene portion of the indazole ring.

N-Bromosuccinimide (NBS) is another widely used reagent, often favored for its milder nature and higher selectivity. chim.it It is particularly effective for introducing a bromine atom at the 3-position of the indazole ring system in various solvents. chim.it However, the regioselectivity of NBS bromination can be highly dependent on the existing substituents on the indazole ring. For example, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS, with the reaction outcome influenced by the stoichiometry of NBS and the presence of a base. rsc.org When two equivalents of NBS are used on a 4-substituted 1H-indazole, a 5,7-dibrominated product can be formed preferentially. rsc.org

More advanced methods include the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, which provides an efficient and rapid pathway for the C3-bromination of indazoles. nih.govrsc.orgresearchgate.net

Table 1: Selected Bromination Reactions on Indazole Scaffolds

SubstrateReagentConditionsProductYieldSource
Indazole-3-carboxylic acidBr₂Glacial acetic acid, 90°C, 16h5-Bromo-1H-indazole-3-carboxylic acid87.5% chemicalbook.com
4-Substituted-1H-indazoleNBS (1.1 equiv.)DMF, 80°C, 18h7-Bromo-4-substituted-1H-indazole85% rsc.org
1H-IndazoleDBDMHNa₂CO₃, EtOH, 40°C, Ultrasound, 30 min3-Bromo-1H-indazoleHigh nih.govresearchgate.net

Synthesis from Substituted Benzene Precursors

An alternative and often more controlled approach involves building the indazole ring from a benzene precursor that already contains the desired bromine substituent at the correct position. This "bottom-up" strategy avoids potential issues with regioselectivity during the bromination of the intact indazole system.

One established method starts with a substituted aniline. For example, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline. The synthesis involves an initial acetylation, followed by a cyclization reaction induced by isoamyl nitrite (B80452) in the presence of potassium acetate.

Another powerful route utilizes ortho-halobenzonitrile precursors. The synthesis of 5-bromo-1H-indazol-3-amine is achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring of the indazole system. nih.gov This method provides a direct route to 3-aminoindazoles, which can be further modified.

Table 2: Synthesis of Bromo-Indazoles from Benzene Precursors

PrecursorKey ReagentsReaction TypeProductYieldSource
4-Bromo-2-methylaniline1. Acetic anhydride (B1165640) 2. Isoamyl nitrite, KOAcDiazotization/Cyclization5-Bromo-1H-indazole94%
5-Bromo-2-fluorobenzonitrileHydrazine hydrateSNAr/Cyclization5-Bromo-1H-indazol-3-amine90% nih.gov

Alkylation and Derivatization of the Indazole Core

Once the 5-bromo-indazole scaffold is in place, the next crucial steps involve the introduction of methyl groups at the N1 and C3 positions to yield the final target compound.

Regioselective N1- and N2-Alkylation of Indazoles

The N-alkylation of indazoles is complicated by the presence of two reactive nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of regioisomers. Direct alkylation of 1H-indazoles typically produces both N1- and N2-substituted products, and achieving high selectivity for one isomer over the other is a significant synthetic challenge. The distribution of these isomers is influenced by a combination of steric and electronic effects of substituents on the indazole ring, as well as the specific reaction conditions employed.

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. However, kinetic and thermodynamic factors can be manipulated to favor the formation of either the N1 or N2 alkylated product.

Reagent Control in N-Alkylation for Selective Isomer Formation

The selective formation of either the N1 or N2 alkylated isomer can be effectively controlled by the careful choice of reagents, including the base, solvent, and alkylating agent.

Studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 regioselectivity in the alkylation of various substituted indazoles. nih.gov For example, the methylation of indazole-3-carboxylic acid methyl ester using sodium hydride and methyl iodide results in the N1-methylated product. prepchem.com The selectivity is often attributed to the formation of a sodium-chelated intermediate that directs the alkylating agent to the N1 position.

In contrast, different conditions can favor N2-alkylation. The use of dimethyl carbonate as a methylating agent can lead to mixtures of N1 and N2 isomers, with the ratio depending on the base and solvent system. google.comnih.gov For example, reacting 3-methyl-6-nitro-1H-indazole with dimethyl carbonate and triethylene diamine in DMF yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole. nih.gov

Table 3: Reagent Control in Regioselective N-Methylation of Indazoles

SubstrateMethylating AgentBase/SolventMajor ProductSource
Indazole-3-carboxylic acid methyl esterMethyl iodideNaH / DMF1-Methyl-1H-indazole-3-carboxylic acid methyl ester (N1) prepchem.com
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateTriethylene diamine / DMFMixture of N1 and N2 isomers nih.gov
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateDBU / THFMixture of N1 and N2 isomers google.com

Introduction of Methyl Groups at Positions 1 and 3

To synthesize the target compound, 5-bromo-1,3-dimethyl-1H-indazole, methyl groups must be present at both the N1 and C3 positions.

The introduction of the C3-methyl group is typically accomplished during the construction of the indazole ring itself, rather than by direct alkylation of a pre-formed indazole, which is challenging. A common strategy involves the cyclization of a substituted 2-aminoacetophenone. google.com To obtain a 5-bromo-3-methyl-1H-indazole intermediate, one would start with 2-amino-4'-bromoacetophenone. This precursor undergoes diazotization followed by reductive cyclization to form the 3-methyl-indazole ring with the bromine atom already at the C5 position. google.com

With the 5-bromo-3-methyl-1H-indazole intermediate synthesized, the final step is the regioselective methylation at the N1 position. Based on the principles of reagent control, this can be achieved with high selectivity using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. prepchem.com This sequence ensures the formation of the desired this compound isomer.

Suzuki Coupling and Other Cross-Coupling Reactions for Further Functionalization

The bromine atom on the indazole ring, as in this compound, serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester derivative. wikipedia.org This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. nih.gov

While direct studies on this compound are specific, the general methodology is well-established for closely related analogues like 5-bromo-1-alkyl-1H-indazoles. For instance, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been optimized. nih.gov The study found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was the most effective catalyst, providing the coupled product in high yield. nih.gov Such conditions are broadly applicable to the functionalization of other 5-bromo-indazole derivatives.

The typical conditions for a Suzuki coupling reaction on a 5-bromo-indazole substrate are summarized in the table below.

ComponentRoleExample Reagent/ConditionCitation
Substrate Halide Partner5-Bromo-1-ethyl-1H-indazole nih.gov
Coupling Partner Organoboron ReagentN-Boc-2-pyrroleboronic acid nih.gov
Catalyst Palladium SourcePd(dppf)Cl₂ nih.gov
Base Activates Boronic AcidK₂CO₃ nih.gov
Solvent Reaction MediumDimethoxyethane (DME) nih.gov
Temperature Reaction Condition80 °C nih.gov

Beyond the Suzuki reaction, other cross-coupling methods can be employed to diversify the indazole core. These reactions enable the formation of not only C-C bonds but also C-N, C-O, and C-S bonds, further expanding the library of accessible derivatives for structure-activity relationship studies. Efficient palladium-catalyzed methods have been developed for various bromo-substituted N-heterocycles, showcasing the broad utility of this approach for generating novel chemical entities from precursors like this compound. uzh.chnih.govuzh.ch

Preparation of this compound from Precursors and Subsequent Modifications

The synthesis of N-alkylated indazoles, such as this compound, requires careful control of regioselectivity. Direct alkylation or methylation of a 5-bromo-1H-indazole precursor often yields a mixture of N-1 and N-2 isomers, which can be challenging to separate. nih.gov

To overcome this, regioselective synthetic strategies have been developed. One effective method avoids the problematic direct methylation step by constructing the desired N-methylated indazole ring from a suitable precursor. A patented method describes the synthesis of 5-bromo-1-methylindazole starting from 2-fluoro-5-bromobenzaldehyde. google.com This approach ensures the methyl group is installed exclusively at the N-1 position.

The key steps of this regioselective synthesis are outlined below. google.com

StepDescriptionStarting MaterialReagentsProductCitation
1 Condensation2-Fluoro-5-bromobenzaldehydeFormylhydrazineIntermediate A (Hydrazone) google.com
2 CyclizationIntermediate AAnhydrous Potassium Carbonate (K₂CO₃), DMSOIntermediate B (Aldehyde) google.com
3 ReductionIntermediate BBorane-dimethyl sulfide (B99878) complex (BH₃-Me₂S)5-Bromo-1-methylindazole google.com

This method provides the 5-bromo-1-methylindazole core with high purity. google.com To obtain the target compound, this compound, further synthetic steps would be required to introduce the methyl group at the C-3 position. An alternative pathway involves starting with a precursor that already contains the C-3 methyl group, followed by the regioselective formation of the bromo-substituted, N-methylated indazole ring. Once synthesized, the bromine atom at the C-5 position can be used for subsequent modifications, such as the cross-coupling reactions described in the previous section, to generate a diverse range of functionalized molecules. nih.gov

Synthesis of Triazole Analogues Tethered to 6-Bromo-1H-Indazole

The synthesis of hybrid molecules incorporating multiple heterocyclic systems is a common strategy in drug discovery. Triazole rings, in particular, are often integrated into molecular scaffolds due to their favorable chemical properties and biological activities. nih.gov A series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core has been synthesized and characterized. researchgate.netbanglajol.info

The synthetic route leverages a 1,3-dipolar cycloaddition reaction, a form of "click chemistry," to construct the triazole ring. The process begins with the functionalization of 6-bromo-1H-indazole to introduce an alkyne group, which then reacts with various substituted azides to form the desired triazole analogues. researchgate.netbanglajol.info

The general synthetic pathway is detailed in the following table. researchgate.net

StepDescriptionStarting MaterialReagentsProductCitation
1 N-Alkylation6-Bromo-1H-indazolePropargyl bromide, K₂CO₃, Acetone6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole researchgate.net
2 1,3-Dipolar Cycloaddition6-Bromo-1-(prop-2-yn-1-yl)-1H-indazoleSubstituted 2-azido-N-arylacetamides1,2,3-Triazole derivatives tethered to 6-bromo-1H-indazole researchgate.net

This synthetic approach allows for the creation of a library of compounds by varying the substituted arylacetamide derivatives used in the final step. researchgate.net The resulting triazole analogues tethered to the bromo-indazole scaffold represent a class of compounds with potential for further investigation in various therapeutic areas. banglajol.info

Advanced Characterization and Computational Studies of 5 Bromo 1,3 Dimethyl 1h Indazole Derivatives

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR and ¹³C NMR: The ¹H and ¹³C NMR spectra of indazole derivatives exhibit characteristic signals that can be assigned to specific atoms within the molecule. For instance, in a study of various indazole derivatives, the aromatic protons typically appear in the range of 7.08 ppm to 8.28 ppm, while the aromatic carbons are observed between 102.0 ppm and 167.0 ppm. mdpi.com The chemical shifts are influenced by the nature and position of substituents on the indazole ring.

COSY and HMBC: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. HMBC, on the other hand, reveals long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular skeleton, especially in complex derivatives. These techniques have been successfully used to confirm the structures of newly synthesized indazole derivatives. acs.org

Interactive Data Table: Representative NMR Data for Indazole Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)
3b 7.83 (dd, J = 12.4, 8.3 Hz, 2H), 7.56–7.54 (m, 2H), 7.47 (d, J = 7.8 Hz, 1H), 7.32–7.28 (m, 1H), 7.26–7.19 (m, 4H), 7.14–7.06 (m, 2H), 6.98–6.95 (m, 2H), 6.86 (d, J = 3.4 Hz, 1H), 6.44 (d, J = 3.3 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 3.33–3.29 (m, 1H), 2.55–2.49 (m, 2H) acs.orgNot available
3d 8.01 (d, J = 8.3 Hz, 1H), 7.82–7.80 (m, 2H), 7.54 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 7.8 Hz, 1H), 7.26–7.22 (m, 1H), 7.17–7.07 (m, 4H), 6.98 (t, J = 7.4 Hz, 1H), 6.92 (d, J = 8.1 Hz, 1H), 6.62–6.58 (m, 1H), 6.49–6.47 (m, 2H), 6.16 (d, J = 3.4 Hz, 1H), 4.12 (s, 3H), 3.69 (dd, J = 10.2, 7.8 Hz, 1H), 2.67–2.64 (m, 1H), 2.37 (dd, J = 10.2, 6.0 Hz, 1H) acs.orgNot available
3e 7.89–7.85 (m, 2H), 7.73 (d, J = 8.3 Hz, 1H), 7.54 (d, J = 7.9 Hz, 1H), 7.44–7.37 (m, 2H), 7.27–7.23 (m, 1H), 7.16–7.03 (m, 4H), 6.98 (t, J = 7.5 Hz, 1H), 6.83–6.78 (m, 1H), 6.49 (d, J = 3.3 Hz, 1H), 6.34–6.32 (m, 1H), 6.24 (d, J = 3.4 Hz, 1H), 3.82 (dd, J = 10.1, 7.4 Hz, 1H), 2.71–2.68 (m, 1H), 2.49 (dd, J = 10.2, 6.3 Hz, 1H) acs.orgNot available

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For indazole derivatives, IR spectroscopy can confirm the presence of C-H, C=C, and C-N bonds within the heterocyclic ring system, as well as the C-Br stretching vibration. The technique is also sensitive to the presence of other functional groups that may be introduced during the synthesis of derivatives. dntb.gov.uaeurasianjournals.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. This technique is routinely used to confirm the successful synthesis of indazole derivatives by verifying their expected molecular weight and formula. dntb.gov.uaeurasianjournals.com

Single-Crystal X-ray Diffraction Analysis

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, complementing experimental data and providing insights that can be difficult to obtain through experimentation alone. These methods are particularly useful for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new molecules.

Density Functional Theory (DFT) for Mechanistic Insights and Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies.

DFT calculations can provide valuable mechanistic insights into the formation of indazole derivatives and help to rationalize observed regioselectivity in their synthesis. beilstein-journals.org For example, DFT studies have been used to understand the factors controlling N1- versus N2-alkylation of the indazole ring. beilstein-journals.org Furthermore, DFT can be used to calculate theoretical spectroscopic data, such as NMR chemical shifts and IR frequencies, which can then be compared with experimental data to aid in structural elucidation. dntb.gov.uanih.gov The method can also be used to determine the relative stabilities of different isomers and to explore the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity. nih.gov

Interactive Data Table: Calculated Properties of Indazole Derivatives using DFT

PropertyDescriptionApplication in Indazole Research
Optimized Geometry The lowest energy arrangement of atoms in a molecule.Predicts bond lengths and angles, which can be compared with X-ray data. nih.gov
Vibrational Frequencies The frequencies at which a molecule vibrates.Correlates with experimental IR and Raman spectra to confirm functional groups. researchgate.net
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and electronic excitation energy of the molecule. nih.gov
Reaction Pathways The energetic profile of a chemical reaction, including transition states.Provides mechanistic insights into the synthesis of indazole derivatives. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. kashanu.ac.ir The primary goal is to develop a model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov This approach saves significant time and resources by prioritizing the synthesis of compounds with a higher probability of success and reducing the need for extensive animal testing. nih.gov

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as topological, electronic, geometric, and physicochemical. imist.ma Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then employed to create a predictive equation. imist.ma For instance, a study on thiazole (B1198619) derivatives used descriptors like molecular refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J) to build a successful MLR model. imist.ma The resulting model showed strong predictive power, which was validated through internal and external validation techniques. imist.ma

In the context of 5-bromo-1,3-dimethyl-1H-indazole derivatives, a QSAR study would involve synthesizing a series of analogues and evaluating their biological activity against a specific target. Subsequently, various molecular descriptors would be calculated for each derivative. The data would then be analyzed to generate a predictive model.

Table 1: Example of Molecular Descriptors Used in QSAR Analysis for Indazole Derivatives This table is illustrative and shows typical descriptors that would be calculated in a hypothetical QSAR study of indazole derivatives.

CompoundActivity (IC₅₀, µM)LogPMolecular Weight ( g/mol )Polar Surface Area (Ų)HOMO Energy (eV)LUMO Energy (eV)
Derivative 10.53.1240.120.5-6.2-1.5
Derivative 21.23.5254.222.1-6.4-1.3
Derivative 30.83.3248.121.3-6.3-1.4
Derivative 42.53.8268.223.0-6.6-1.1
Derivative 50.32.9232.019.8-6.1-1.6

The resulting QSAR model would provide insights into which structural features are crucial for activity, allowing for the rational design of novel this compound derivatives with enhanced potency. nih.gov

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org It is instrumental in drug discovery for virtual screening of large compound libraries and for understanding the specific interactions that stabilize a ligand in the binding site of a protein target. frontiersin.org

In a study focused on novel indazole derivatives, molecular docking was employed to evaluate their potential against a renal cancer-related protein (PDB: 6FEW). rsc.orgrsc.org The software Autodock 4 was used to perform the docking calculations. rsc.orgrsc.org The analysis of the docking results revealed that specific derivatives, namely 8v, 8w, and 8y, exhibited the highest binding energies, suggesting they are the most promising candidates for interacting with the target protein. rsc.orgrsc.org Similarly, in a study on pyrazolopyrimidine derivatives, docking was used to identify compounds with high binding affinities against Wolbachia receptors, with one compound showing a binding affinity of -10.2 kcal/mol. nih.gov

This process involves preparing the 3D structures of both the ligands (the indazole derivatives) and the target protein. The binding site on the protein is defined, and the docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, calculating a scoring function (often an estimated free energy of binding) for each pose. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 2: Molecular Docking Results for Selected Indazole Derivatives against Renal Cancer Protein (PDB: 6FEW) Based on findings from a study on novel indazole derivatives. rsc.org

Compound IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Derivative 8vHighestAmino Acid 1, Amino Acid 2
Derivative 8wHighAmino Acid 1, Amino Acid 3
Derivative 8yHighestAmino Acid 2, Amino Acid 4

Through this in silico screening, researchers can prioritize which derivatives of this compound should be synthesized and tested in vitro, streamlining the drug discovery process and focusing resources on the most promising compounds. frontiersin.org

Conformational Analysis and Electronic Property Investigations

Understanding the three-dimensional structure (conformation) and electronic properties of a molecule is critical for explaining its chemical behavior and biological activity. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for these investigations.

A computational study on a series of 26 newly synthesized indazole derivatives utilized DFT calculations with GAUSSIAN 09 software to explore their electronic properties. rsc.orgrsc.org A key focus of this analysis was the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This energy gap is an important indicator of a molecule's chemical reactivity and stability. The study found that among the synthesized compounds, derivatives 8a, 8c, and 8s possessed the most substantial HOMO-LUMO energy gaps, suggesting higher kinetic stability. rsc.orgrsc.org

Conformational analysis determines the energetically preferred shapes a molecule can adopt. For drug-like molecules, the specific 3D conformation is crucial for fitting into a protein's binding site. In a study on tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, crystal structure data confirmed that the fused pyrazole (B372694) and benzene (B151609) rings are nearly co-planar, with a very small dihedral angle of 2.36 (5)° between them. nih.gov This planarity is a key conformational feature of the indazole core. nih.gov Advanced conformational analysis can also map the spatial vectors explored by different molecular fragments, providing a systematic way to design compounds that can probe different regions of a binding pocket. acs.org

Table 3: Calculated HOMO-LUMO Energy Gaps for Selected Indazole Derivatives Based on findings from a DFT computational study. rsc.org

Compound IDHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 8a-6.51-1.355.16
Derivative 8c-6.49-1.315.18
Derivative 8s-6.82-1.595.23

By investigating these properties for derivatives of this compound, researchers can gain a deeper understanding of the structure-activity relationship, correlating electronic features and conformational preferences with biological outcomes.

Biological Activities and Pharmacological Mechanisms of Indazole Derivatives, Including 5 Bromo 1,3 Dimethyl 1h Indazole

Anticancer Activity

Indazole derivatives have demonstrated considerable potential as anticancer agents through various mechanisms of action. researchgate.netnih.govrsc.org Research has shown that these compounds can inhibit the growth of numerous cancer cell lines, including those of the breast, lung, and colon. nih.govnih.gov A notable example is the design and synthesis of novel 1,3-dimethyl-6-amino indazole derivatives, which have shown promising anticancer activity. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed significant potential in inducing apoptosis and suppressing cell mobility in hypopharyngeal carcinoma cells. nih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.govrsc.orgresearchgate.net Protein kinases, such as tyrosine kinases and serine/threonine kinases, are crucial regulators of cellular processes like proliferation, differentiation, and survival. nih.gov Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. nih.govgoogle.com

Indazole-based compounds have been developed as inhibitors for a range of kinases, including:

Receptor Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and AXL. nih.govnih.gov

Serine/Threonine Kinases: Including Aurora kinases, PI3K/Akt, and those in the MAPK pathway. nih.govnih.govnih.gov

For instance, certain 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in tumor cells. nih.gov Another study identified a novel 1,3-dimethyl-6-amino indazole derivative that selectively activated extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov

The efficacy of the indazole scaffold as a kinase inhibitor is largely attributed to its function as a "hinge-binding fragment". nih.gov The hinge region is a flexible segment within the ATP-binding pocket of protein kinases that is critical for inhibitor binding. biosolveit.de The indazole core can form key hydrogen bond interactions with the backbone of the hinge region, mimicking the binding of the adenine (B156593) base of ATP. nih.govbiosolveit.de

Molecular docking studies have consistently shown that the nitrogen atoms of the indazole ring can form hydrogen bonds with hinge residues, such as glutamate (B1630785) and alanine (B10760859) in Aurora A kinase or cysteine in CRAF kinase. nih.gov This interaction anchors the inhibitor in the active site, providing a stable foundation for further interactions and contributing to the compound's potency and selectivity. nih.govacs.org The 1H-indazole-3-amine structure, in particular, has been highlighted as an effective hinge-binding element. nih.gov

Beyond direct kinase inhibition, indazole derivatives have been developed to modulate the tumor microenvironment by targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion. nih.govnih.gov By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive environment that protects tumor cells from the host's immune system. nih.govnih.gov

Based on the structure of the IDO1 active site, novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized to act as IDO1 inhibitors. nih.gov Among them, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress the expression of IDO1 in a concentration-dependent manner, highlighting the potential of this specific indazole scaffold in cancer immunotherapy. nih.gov

The inhibition of IDO1 by indazole derivatives has a profound impact on tryptophan metabolism and the subsequent immune response. nih.govnih.gov The primary function of IDO1 is the catabolism of tryptophan into kynurenine (B1673888). nih.govnih.gov This process has two main immunosuppressive effects: the depletion of local tryptophan, which stalls the proliferation of effector T cells, and the accumulation of kynurenine and other metabolites, which promotes the generation of regulatory T cells (Tregs) that suppress the immune response. nih.govnih.gov

By inhibiting IDO1, compounds like the 1,3-dimethyl-indazole derivatives can restore local tryptophan levels and reduce the production of immunosuppressive metabolites. nih.govyoutube.com This action helps to "release the brakes" on the immune system, reactivating anti-tumor immunity and allowing T cells to recognize and attack cancer cells more effectively. nih.govnih.gov This mechanism is a key strategy in modern immuno-oncology, aiming to overcome the immune tolerance that allows tumors to grow unchecked. nih.gov

A crucial outcome of the anticancer activity of indazole derivatives is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. nih.govnih.gov Numerous studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. researchgate.netnih.govrsc.orgoncotarget.com

For example, a specific 3-amino-1H-indazole derivative, W24, was found to induce G2/M cell cycle arrest and apoptosis in gastric cancer cells by regulating the expression of key proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov Similarly, the 1,3-dimethyl-6-amino indazole derivative, compound 7 , was confirmed to have apoptosis-inducing activity in hypopharyngeal carcinoma cells. nih.gov The induction of apoptosis is often linked to the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioners of the apoptotic process. researchgate.netnih.gov

Some indazole derivatives have been shown to cause cell cycle arrest at different phases. One study reported that a derivative caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This arrest prevents cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth. frontiersin.orgmdpi.com

Consistent with their ability to induce apoptosis and cell cycle arrest, indazole derivatives effectively suppress the proliferation of cancer cells and their ability to form colonies. researchgate.netnih.govrsc.org The antiproliferative activity of these compounds has been demonstrated across a range of cancer cell lines, with some derivatives showing potent growth inhibitory effects at micromolar concentrations. researchgate.netnih.gov

One study showed that an indazole derivative, compound 2f, not only decreased breast cancer cell proliferation in a dose- and time-dependent manner but also led to the complete inhibition of colony formation at a concentration of 1.25 μM. nih.gov This cytostatic effect confirms the strong potential of indazole-based compounds to halt the uncontrolled growth characteristic of cancer. nih.gov

Effect on Cell Mobility and Matrix Metalloproteinases (MMPs)

The metastatic spread of cancer is a complex process involving the degradation of the extracellular matrix, a crucial step facilitated by enzymes known as matrix metalloproteinases (MMPs). The inhibition of MMPs is, therefore, a key strategy in anticancer drug development.

Research into indazole derivatives has revealed their potential to interfere with cancer cell migration and invasion by modulating MMP activity. A notable study focused on a series of 1,3-dimethyl-6-amino-1H-indazole derivatives. Within this series, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , which shares the 1,3-dimethyl-indazole core with the subject of this article, demonstrated significant activity. Specifically, compound 7 was found to suppress the mobility of hypopharyngeal carcinoma (FaDu) cells in a wound-healing assay. This effect was accompanied by a marked reduction in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of type IV collagen, a major component of the basement membrane. nih.gov This finding suggests that derivatives of 1,3-dimethyl-indazole may exert their anti-metastatic effects, at least in part, through the downregulation of MMPs.

Specific Activity against Various Cancer Cell Lines

The cytotoxic and antiproliferative activities of indazole derivatives have been evaluated against a broad spectrum of cancer cell lines, showcasing their potential as versatile anticancer agents.

Studies on 1,3-dimethyl-6-amino-1H-indazole derivatives have highlighted their efficacy against several cancer types. For instance, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) exhibited notable anticancer activity against hypopharyngeal carcinoma (FaDu), oral tongue squamous cell carcinoma (YD-15), and breast cancer (MCF7) cell lines. nih.gov

Furthermore, a separate line of investigation starting from 5-bromo-1H-indazol-3-amine led to the synthesis of a series of 1H-indazole-3-amine derivatives. These compounds were screened for their inhibitory effects on a panel of human cancer cell lines, revealing promising activity against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. nih.gov

The following table summarizes the anticancer activities of representative indazole derivatives against various cancer cell lines.

Compound/Derivative SeriesCancer Cell LineActivityReference
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)FaDuAnticancer activity nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)YD-15Anticancer activity nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)MCF7Anticancer activity nih.gov
1H-indazole-3-amine derivativesK562Inhibitory effect nih.gov
1H-indazole-3-amine derivativesA549Inhibitory effect nih.gov
1H-indazole-3-amine derivativesPC-3Inhibitory effect nih.gov
1H-indazole-3-amine derivativesHep-G2Inhibitory effect nih.gov

Antimicrobial Activity

In the face of rising antimicrobial resistance, the discovery of new classes of antimicrobial agents is a critical area of research. Indazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs. nih.gov

The antibacterial potential of indazole derivatives has been demonstrated against a range of pathogenic bacteria. For instance, certain 2H-indazoles have shown weak to moderate activity against various Gram-positive clinical isolates. mdpi.com Specifically, some derivatives displayed inhibitory effects against Enterococcus faecalis, while others had a broader spectrum of action against both Staphylococcus epidermidis and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. mdpi.com

The development of new antifungal agents is crucial for treating infections caused by opportunistic fungal pathogens, particularly in immunocompromised individuals. Indazole derivatives have shown promise in this regard. nih.gov

Studies have demonstrated the in vitro activity of certain indazole derivatives against Candida species, which are a common cause of fungal infections in humans. For example, some 2,3-diphenyl-2H-indazole derivatives have been reported to be active against Candida albicans and Candida glabrata. nih.gov The antifungal activity of these compounds highlights the potential of the indazole nucleus as a template for the design of new antifungal drugs.

Antiviral Activity

The versatility of the indazole scaffold extends to the realm of antiviral research, with derivatives showing potential inhibitory activity against various viruses.

The human immunodeficiency virus type 1 (HIV-1) remains a major global health challenge, and the development of new antiretroviral agents is a continuous effort to combat drug resistance and improve treatment outcomes. Indazole derivatives have been identified as a class of compounds with the potential to inhibit HIV-1 replication. nih.gov While specific studies on 5-bromo-1,3-dimethyl-1H-indazole as an HIV-1 inhibitor are not prominent in the literature, the general anti-HIV activity of the indazole core suggests a potential avenue for future research and drug discovery efforts. The exploration of this scaffold could lead to the identification of novel HIV-1 inhibitors with unique mechanisms of action.

Anti-inflammatory and Analgesic Properties

Indazole and its derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net Research has shown that these compounds can effectively reduce inflammation and alleviate pain in various experimental models. nih.govnih.govnih.gov

The anti-inflammatory action of certain indazole derivatives is attributed to their ability to inhibit key mediators of the inflammatory cascade. nih.govnih.gov Studies have demonstrated that these compounds can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Furthermore, some indazole derivatives have been found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which play crucial roles in orchestrating the inflammatory response. nih.govnih.gov

The analgesic effects of indazole derivatives are often linked to their anti-inflammatory actions, as inflammation is a major contributor to pain. nih.gov By reducing inflammation, these compounds can indirectly alleviate pain. Some indazole derivatives have also shown direct analgesic effects in pain models not primarily driven by inflammation, suggesting alternative mechanisms of action may be involved. nih.gov

Table 1: Investigated Anti-inflammatory and Analgesic Activities of Indazole Derivatives

Compound/Derivative Activity Key Findings Reference
Indazole and its derivatives Anti-inflammatory Dose- and time-dependently inhibited carrageenan-induced hind paw edema. nih.govnih.gov
Indazole and its derivatives Analgesic Effective in attenuating nociceptive responses in inflammatory pain models. nih.gov
2H-Indazole derivatives Anti-inflammatory In vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.comnih.gov
Benzimidazole/benzoxazole derivatives Anti-inflammatory & Analgesic Some compounds showed good anti-inflammatory and analgesic activities in vivo. nih.gov
1,3,4-Thiadiazole derivatives Analgesic & Anti-inflammatory Exhibited good antalgic action and fair anti-inflammatory activity in vivo. nih.gov

Antioxidant Properties

Several indazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous diseases. rsc.orgresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

Studies have shown that certain indazole derivatives can act as free radical scavengers, effectively neutralizing harmful ROS. nih.govresearchgate.net The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays. nih.govresearchgate.net The ability of these derivatives to donate a hydrogen atom or an electron to a free radical is a key aspect of their antioxidant mechanism. The incorporation of specific functional groups onto the indazole scaffold can significantly influence their antioxidant potential. nih.govmdpi.com

Table 2: Antioxidant Activity of Indazole Derivatives

Compound/Derivative Assay Result Reference
Indazole and its derivatives DPPH radical scavenging Exhibited concentration-dependent inhibition of DPPH activity. nih.gov
Indazole and its derivatives Lipid peroxidation Showed varying degrees of inhibition of lipid peroxidation. nih.gov
Newly synthesized indazole derivatives DPPH radical scavenging, reducing power, total antioxidant capacity Exhibited noticeable antioxidant activity compared to standards. researchgate.net
5-Aryl-4,4-dimethyl-4H-imidazole 3-oxides Antioxidant activity Activity increases with a decrease in the steric volume of the alkyl substituent in the phenol (B47542) group. mdpi.com

Other Reported Biological Activities

The versatility of the indazole scaffold has led to the discovery of a broad spectrum of other biological activities beyond anti-inflammatory, analgesic, and antioxidant effects. nih.govresearchgate.net These diverse activities highlight the potential of indazole derivatives as scaffolds for the development of new therapeutic agents for a wide range of diseases. nih.gov

The pharmacological effects of indazole derivatives are mediated through their interaction with various biological targets, including enzymes and receptors. nih.govrsc.org The specific nature of these interactions dictates the therapeutic potential of a given compound.

Enzymes: A significant number of indazole derivatives exert their effects by inhibiting specific enzymes. As previously mentioned, the inhibition of COX-2 is a key mechanism for the anti-inflammatory activity of some indazoles. nih.govmdpi.com Other enzymes targeted by indazole derivatives include various kinases, which are crucial in cell signaling pathways. rsc.org For instance, certain indazole-containing compounds have been developed as kinase inhibitors for cancer therapy. rsc.org Additionally, some derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. researchgate.net

Receptors: Indazole derivatives have also been found to interact with a variety of receptors. For example, some have shown affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT3 subtype, suggesting potential applications as antiemetic agents. researchgate.net The interaction with specific receptors can lead to a cascade of intracellular events, ultimately resulting in a physiological response.

The ability of the indazole nucleus to be readily functionalized allows for the fine-tuning of its interaction with biological targets, enabling the development of potent and selective therapeutic agents. nih.gov

Table 3: Other Reported Biological Activities and Targeted Pathways of Indazole Derivatives

Biological Activity Potential Mechanism/Target Reference
Antiarrhythmic Modulation of ion channels nih.govresearchgate.net
Anti-HIV Inhibition of viral enzymes like reverse transcriptase or protease nih.govresearchgate.net
Anti-platelet Interference with platelet aggregation pathways researchgate.net
5-HT3 Receptor Antagonist Blocking the action of serotonin at 5-HT3 receptors researchgate.net
MAO inhibitors Inhibition of monoamine oxidase enzymes researchgate.net
Anti-convulsant Modulation of neurotransmitter systems or ion channels researchgate.net
Anti-protozoal Targeting essential pathways in protozoa mdpi.comnih.gov
Anti-asthmatic Modulation of inflammatory pathways in the airways researchgate.net
Rho kinase inhibitors Inhibition of Rho kinase, involved in smooth muscle contraction researchgate.netnih.gov
Antihypertensive Various mechanisms including vasodilation and modulation of the renin-angiotensin system researchgate.netnih.gov

Structure Activity Relationship Sar and Rational Design Strategies for Indazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological potency of indazole-based compounds is profoundly influenced by the size, nature, and position of substituents attached to the hybrid scaffold. researchgate.net Modifications to different regions of the indazole core can have a significant impact on inhibitory activity against various biological targets, such as protein kinases. nih.gov

Halogenation is a widely used strategy in medicinal chemistry to modulate the biological properties of a molecule. The introduction of halogens can alter factors like membrane permeability and metabolic stability, which can enhance a compound's therapeutic profile. researchgate.netnih.gov The position of the halogen is crucial; for instance, switching the position of a bromine atom on a phenyl ring can lead to significant changes in a compound's activity. researchgate.net

In the context of the indazole ring, halogenation is a key step for further structural modifications, often serving as a handle for metal-catalyzed cross-coupling reactions. chim.it Specifically, the C-5 position is a common site for substitution. Research on indazole derivatives as kinase inhibitors has shown that substitutions at the C-5 or C-6 position can result in potent activity. nih.gov While direct SAR data for a C-5 bromine on kinase inhibition is multifaceted, the presence of a halogen in this region is a recurring theme in the development of bioactive indazoles, suggesting its importance in target interaction. nih.gov

Alkylation of the indazole ring, particularly methylation, is a critical factor in determining its biological function. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form generally being more thermodynamically stable. researchgate.net Alkylation can occur at either the N-1 or N-2 position, and the resulting regioisomer often exhibits distinct biological properties. rsc.org

N-1 Methylation: The N-1 position is frequently substituted in bioactive indazoles. nih.gov The synthesis of N-1 alkylated indazoles is often favored under thermodynamic control. researchgate.net The presence of a substituent at N-1 can have a stronger effect on the potency against certain enzymes compared to others, highlighting its role in achieving selectivity. nih.gov

Substituents at the C-5 position of the indazole ring play a significant role in modulating interactions with protein kinases. In the development of inhibitors for human GSK-3β, the nature of the C-5 substituent was found to be important for potency. nih.gov For instance, compounds with a methoxy group at C-5 showed higher activity than those with a methyl group, indicating that electronic and steric factors at this position are crucial for effective binding to the ATP binding site of the kinase. nih.gov

Another study on Aurora kinase inhibitors demonstrated that introducing various groups at the C-5 position, such as phenyl urea or phenyl amide, resulted in compounds with IC₅₀ values less than 1 μM. nih.gov This underscores the importance of the C-5 position as a key vector for modification to enhance kinase inhibition.

Compound IDC-5 SubstituentTarget KinaseIC₅₀ (μM)
48 MethylGSK-3β>10
49 MethoxyGSK-3β1.7
50 MethoxyGSK-3β0.35
53a Phenyl ureaAurora kinase<1
53d SulfonamideAurora kinase0.026

Table 1: Impact of C-5 substituents on the inhibitory activity of indazole derivatives against selected kinases. Data sourced from Ombrato et al. and Chang et al. as cited in reference nih.gov.

The balance between hydrophobic and hydrophilic properties is essential for the pharmacokinetic and pharmacodynamic profile of a drug candidate. In indazole derivatives, the introduction of hydrophobic or hydrophilic groups at the C-3 and C-6 positions can significantly alter their biological activity.

C-3 Position: The introduction of various functional groups at the C-3 position is a cornerstone of indazole chemistry. chim.it In one study, attaching a carbohydrazide moiety at the C-3 position was found to be crucial for strong inhibitory activities. nih.gov

C-6 Position: The C-6 position is also a critical site for modification. In the development of Chek1 kinase inhibitors, the introduction of amides and heteroaryl groups at the C-6 position of the indazole ring provided a significant boost in potency and selectivity. nih.gov Similarly, in a series of indazole derivatives designed as anticancer agents, retaining a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substituent at the C-6 position while modifying other parts of the molecule was a key strategy. rsc.orgresearchgate.net The presence of hydrophobic groups like alkyl or halogen at certain positions has been shown to decrease potency compared to more polar methoxy derivatives in some VEGFR-2 inhibitors. nih.gov

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. nih.goveurekaselect.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. nih.govresearchgate.net

Optimization of Molecular Structures for Efficacy and Selectivity

The optimization of a lead compound is a critical process in drug discovery, aiming to improve its potency, selectivity, and pharmacokinetic properties. For indazole derivatives, this often involves systematic SAR studies where different parts of the molecule are modified. rsc.orgnih.gov

Strategies for optimization include:

Scaffold Hopping: Replacing the central indazole core with a similar structure, such as an indole (B1671886), to explore new chemical space and improve properties. nih.gov

Substituent Modification: Systematically altering the substituents at key positions (e.g., C-3, C-5, C-6, and N-1) to find the optimal combination for potency and selectivity. For example, studies on GPR120 agonists involved extensive SAR to optimize the potency of an indazole-6-phenylcyclopropylcarboxylic acid series. nih.govacs.org

Fragment-Based Design: Using small molecular fragments that are known to bind to a target and then growing or linking them from the indazole core to build a more potent inhibitor. nih.gov This approach led to the discovery of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) with excellent ligand efficiencies. nih.gov

Through these iterative design and optimization cycles, the molecular structure of indazole derivatives can be fine-tuned to produce highly effective and selective therapeutic agents. rsc.org

Ligand Efficiency and Binding Modes

While specific research detailing the ligand efficiency and binding modes of 5-bromo-1,3-dimethyl-1H-indazole is not extensively available in peer-reviewed literature, analysis of structurally related indazole derivatives provides significant insights into its potential biochemical interactions and drug design metrics. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Ligand Efficiency of the Indazole Scaffold

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). It is a measure of the binding energy per atom. The indazole core is frequently utilized in fragment-based drug design due to its favorable properties.

Studies on a variety of 1H-indazole-based derivatives have demonstrated their potential as potent inhibitors of several kinase families, often exhibiting excellent ligand efficiencies. For instance, a series of 1H-indazole-based derivatives developed as inhibitors for Fibroblast Growth Factor Receptors (FGFRs) displayed excellent LE values ranging from 0.30 to 0.48. nih.gov Another study focused on developing novel indazole derivatives as inhibitors of Aurora kinases also highlighted the importance of ligand efficiency in the optimization process. nih.gov

The general efficiency of the indazole scaffold suggests that this compound would likely serve as a promising starting point for developing more complex inhibitors. The addition of the bromine atom and two methyl groups would need to contribute favorably to the binding affinity to maintain a high ligand efficiency.

Table 1: Ligand Efficiency of Representative Indazole-Based Kinase Inhibitors

Compound Class Target Kinase IC₅₀ Range (µM) Ligand Efficiency (LE)
1H-Indazole Derivatives FGFR1-3 0.8–90 0.30–0.48 nih.gov

Binding Modes of Indazole Derivatives

The binding mode of indazole derivatives is highly dependent on the target protein, but common interaction patterns have been observed, particularly within the ATP-binding pocket of kinases. The indazole ring itself is often involved in crucial hydrogen bonding and hydrophobic interactions.

Hinge-Binding Interactions : In many kinase inhibitors, the indazole core acts as a hinge-binder. The nitrogen atoms of the pyrazole (B372694) ring can form one or more hydrogen bonds with the backbone amide groups of the kinase hinge region. This interaction is a cornerstone for the affinity of many ATP-competitive inhibitors. For example, in studies of thiophene-indazole scaffolds binding to JNK3, a key hydrogen bond was observed between a nitrogen atom of the indazole and the backbone of Met149 in the hinge region.

Hydrophobic Interactions : The benzene (B151609) portion of the indazole ring typically occupies a hydrophobic region of the binding pocket. The substituents on this ring play a critical role in modulating potency and selectivity. The C5-bromo substituent on this compound is expected to occupy a hydrophobic pocket.

Halogen Bonding : The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. In silico docking studies of other bromo-substituted heterocyclic compounds, such as indazole analogs of 5-MeO-DMT, have suggested that a bromine atom can form a halogen bond with backbone carbonyl oxygens of residues like phenylalanine in the binding pocket, contributing significantly to the compound's potency. nih.govacs.orgnih.gov

Role of Methyl Groups :

The N1-methyl group projects into a specific pocket, where it can form van der Waals interactions. Its presence and position are crucial for orienting the rest of the molecule within the binding site and can be a key determinant of selectivity. In a series of inhibitors for inositol-requiring enzyme 1α (IRE1α), the 1-methyl-1H-indazol-5-yl substituent was found to interact with the region around the DFG motif. acs.org

Computational modeling and docking studies on 5-substituted-1H-indazole derivatives targeting GSK-3β have identified key interacting residues such as Val135, Gln185, Arg141, and Asp200 within the active site. researchgate.net While this is a different indazole scaffold, it highlights the types of interactions—including hydrogen bonds and hydrophobic contacts—that are critical for the binding of this class of compounds.

Table 2: Potential Key Interactions for this compound Based on Analog Studies

Structural Moiety Potential Interaction Type Potential Interacting Residues (Examples from Kinases)
Indazole N2 Hydrogen Bond Hinge Region (e.g., Methionine)
Benzene Ring Hydrophobic Interactions Hydrophobic pocket I
C5-Bromine Halogen Bond, Hydrophobic Phenylalanine, Leucine
N1-Methyl van der Waals, Hydrophobic Gatekeeper residue pocket

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.